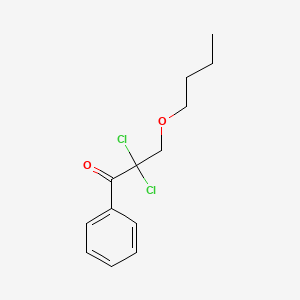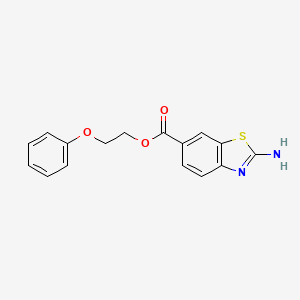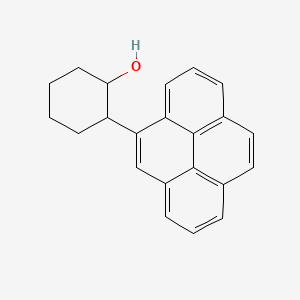mercury CAS No. 112166-54-8](/img/no-structure.png)
[(4-Methylphenyl)methyl](phenyl)mercury
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Methylphenyl)methylmercury is an organomercury compound that features a mercury atom bonded to a phenyl group and a 4-methylphenylmethyl group. Organomercury compounds are known for their unique chemical properties and applications, particularly in organic synthesis and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylphenyl)methylmercury typically involves the reaction of phenylmercury chloride with 4-methylbenzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the chloride ion is displaced by the 4-methylbenzyl group.
Industrial Production Methods
Industrial production of (4-Methylphenyl)methylmercury follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves the use of advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Methylphenyl)methylmercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding mercury(II) compounds.
Reduction: Reduction reactions can convert the mercury center to a lower oxidation state.
Substitution: The phenyl and 4-methylphenylmethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercury(II) compounds, while substitution reactions can produce a variety of organomercury derivatives.
Wissenschaftliche Forschungsanwendungen
(4-Methylphenyl)methylmercury has several scientific research applications, including:
Biology: Studied for its interactions with biological molecules and potential toxicological effects.
Medicine: Investigated for its potential use in medicinal chemistry, particularly in the development of mercury-based drugs.
Industry: Employed in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which (4-Methylphenyl)methylmercury exerts its effects involves the interaction of the mercury center with various molecular targets. The compound can form covalent bonds with sulfur-containing amino acids in proteins, leading to the inhibition of enzyme activity. Additionally, the phenyl and 4-methylphenylmethyl groups can participate in π-π interactions with aromatic residues in biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylmercury chloride: A simpler organomercury compound with a single phenyl group bonded to mercury.
Methylmercury: Contains a methyl group bonded to mercury and is known for its neurotoxic effects.
Ethylmercury: Similar to methylmercury but with an ethyl group, used in some vaccines as a preservative.
Uniqueness
(4-Methylphenyl)methylmercury is unique due to the presence of both phenyl and 4-methylphenylmethyl groups, which confer distinct chemical properties and reactivity. This dual-substituent structure allows for a broader range of chemical reactions and applications compared to simpler organomercury compounds.
Eigenschaften
| 112166-54-8 | |
Molekularformel |
C14H14Hg |
Molekulargewicht |
382.85 g/mol |
IUPAC-Name |
(4-methylphenyl)methyl-phenylmercury |
InChI |
InChI=1S/C8H9.C6H5.Hg/c1-7-3-5-8(2)6-4-7;1-2-4-6-5-3-1;/h3-6H,1H2,2H3;1-5H; |
InChI-Schlüssel |
FKSHHBZMOSYFPW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C[Hg]C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![Ethyl 3-methyl-2-oxabicyclo[3.1.0]hex-3-ene-6-carboxylate](/img/structure/B14318710.png)
